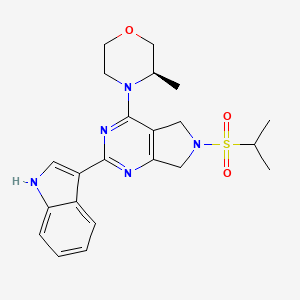
Atr-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atr-IN-12 is a potent inhibitor of ataxia telangiectasia and Rad3-related kinase. This compound has shown significant promise in the field of cancer research due to its ability to inhibit the activity of ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in the DNA damage response pathway . This compound has an inhibitory concentration (IC50) value of 0.007 micromolar, making it a highly effective compound for research and potential therapeutic applications .
準備方法
The synthesis of Atr-IN-12 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. These reactions often involve the use of reagents such as halides, amines, and alcohols.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to increase efficiency and reduce production costs .
化学反応の分析
Atr-IN-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are oxidized derivatives of this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, resulting in substituted derivatives of this compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide .
科学的研究の応用
Atr-IN-12 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related kinase and its effects on the DNA damage response pathway.
Biology: In biological research, this compound is used to investigate the role of ataxia telangiectasia and Rad3-related kinase in cell cycle regulation and apoptosis.
Medicine: this compound has shown potential as an anti-cancer agent due to its ability to inhibit ataxia telangiectasia and Rad3-related kinase, which is often overexpressed in cancer cells. It is being studied for its potential use in cancer therapy.
作用機序
Atr-IN-12 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related kinase. This kinase is involved in the DNA damage response pathway, where it phosphorylates several downstream proteins involved in cell cycle regulation and DNA repair. By inhibiting ataxia telangiectasia and Rad3-related kinase, this compound prevents the phosphorylation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Atr-IN-12 is unique compared to other ataxia telangiectasia and Rad3-related kinase inhibitors due to its high potency and selectivity. Similar compounds include:
VE-821: Another potent ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.026 micromolar.
AZD6738: A selective ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.001 micromolar.
ETP-46464: An ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.033 micromolar.
Compared to these compounds, this compound has a unique balance of potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C22H27N5O3S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(3R)-4-[2-(1H-indol-3-yl)-6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C22H27N5O3S/c1-14(2)31(28,29)26-11-18-20(12-26)24-21(17-10-23-19-7-5-4-6-16(17)19)25-22(18)27-8-9-30-13-15(27)3/h4-7,10,14-15,23H,8-9,11-13H2,1-3H3/t15-/m1/s1 |
InChIキー |
DLXAYOXMPQUZEL-OAHLLOKOSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
正規SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



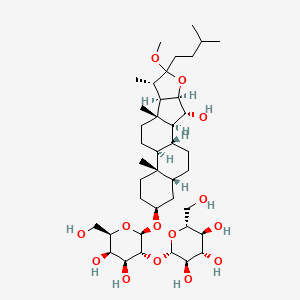
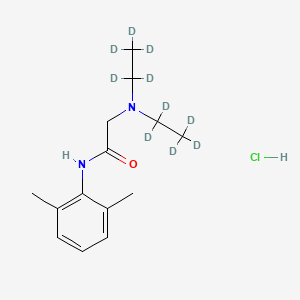
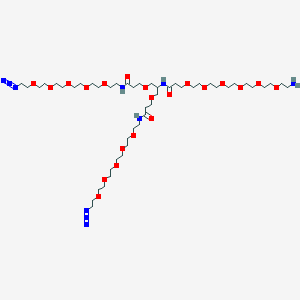

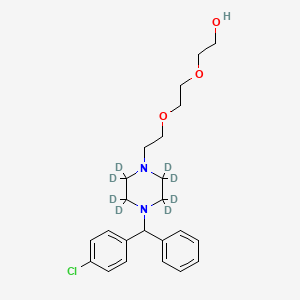
![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)


![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)


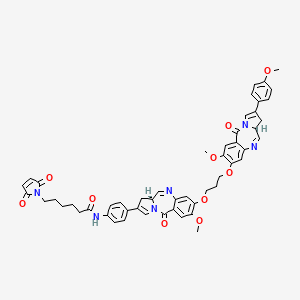
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
